2-Nitrothiophene

Descripción general

Descripción

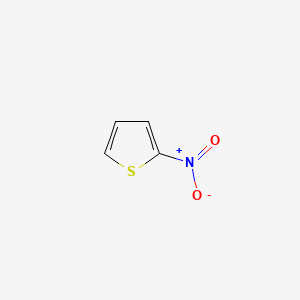

2-Nitrothiophene is an organic compound with the molecular formula C₄H₃NO₂S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The nitro group (-NO₂) attached to the second position of the thiophene ring significantly alters its chemical properties, making it a valuable compound in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitrothiophene can be synthesized through several methods. One common approach involves the nitration of thiophene using nitric acid in the presence of a catalyst. For instance, a process using metal-exchanged clay catalysts and nitric acid has been developed to produce this compound in an eco-friendly manner .

Industrial Production Methods: Industrial production of this compound typically involves the nitration of thiophene under controlled conditions to ensure high yield and purity. The process may involve the use of various catalysts and optimized reaction conditions to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrothiophene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitro group.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

Reduction: The reduction of this compound typically yields 2-aminothiophene.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Nitrothiophene serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions, facilitating the formation of more complex molecules.

Comparison with Similar Compounds

| Compound | Application | Activity Level |

|---|---|---|

| This compound | Intermediate for drugs and dyes | Moderate |

| 2-Nitrofuran | Synthesis of agrochemicals | High |

| 2-Nitropyrrole | Antimicrobial agents | High |

| 2-Nitroimidazole | Anticancer properties | Moderate |

Biological Applications

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit potential antimicrobial activity. In one study, the minimum inhibitory concentration (MIC) required to inhibit the growth of various bacteria and fungi was evaluated, revealing that while this compound itself showed limited activity, its derivatives demonstrated enhanced effects against pathogens like E. coli and A. niger .

Anticancer Research

Certain derivatives of this compound have been investigated for their anticancer properties. These compounds have shown promise as inhibitors of specific enzymes involved in cancer progression, suggesting potential therapeutic applications .

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable component in creating colorants used in textiles and other materials .

Role in Agrochemicals

The compound plays a role in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the biological activity of several substituted thiophenes, including this compound. The findings indicated that while this compound had lower activity compared to its derivatives, it still serves as a foundational compound for developing more potent antimicrobial agents . -

Synthesis of Nitrogen Heterocycles

Research highlighted the use of this compound as a precursor for nitrogen heterocycles, which are crucial in medicinal chemistry. The study focused on its ability to facilitate the synthesis of butadienic building blocks that can lead to novel pharmaceutical compounds . -

Eco-friendly Production Methods

Recent advancements have led to eco-friendly processes for synthesizing this compound using metal-exchanged clay catalysts. This method not only improves yield but also reduces environmental impact by eliminating hazardous reagents typically used in nitration processes .

Mecanismo De Acción

The mechanism of action of 2-nitrothiophene and its derivatives often involves the reduction of the nitro group to form reactive intermediates. In biological systems, these intermediates can interact with cellular components, leading to various effects. For example, in antibacterial applications, the reduced forms of nitrothiophene can interfere with bacterial DNA and enzymes, leading to cell death .

Comparación Con Compuestos Similares

- 2-Nitrofuran

- 2-Nitropyrrole

- 2-Nitroimidazole

Actividad Biológica

2-Nitrothiophene is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antibacterial and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound (C4H3N1O2S) features a nitro group (-NO2) attached to a thiophene ring, which is a five-membered aromatic ring containing sulfur. The presence of the nitro group significantly influences its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits varying degrees of antibacterial activity against several pathogens. A study evaluating the minimum inhibitory concentration (MIC) of various substituted thiophenes found that while this compound had the least activity among the tested compounds, it still contributed to understanding structure-activity relationships in nitrothiophenes.

Key Findings:

- MIC Values : this compound showed lower MIC values compared to more substituted derivatives like 2-chloro-3,5-dinitrothiophene, which demonstrated potent activity against E. coli, M. luteus, and A. niger .

- Mechanism : The mode of action for more active derivatives appears to involve nucleophilic attack by intracellular thiols, leading to displacement reactions that disrupt bacterial function .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with nitro groups are known to interact with various enzymes involved in inflammatory responses.

Research Insights:

- Inhibition Studies : Nitro-containing compounds have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting that this compound may similarly modulate inflammatory pathways .

- Electrophilic Nature : The electrophilic nature of the nitro group allows it to form adducts with biological macromolecules, potentially leading to anti-inflammatory effects through modulation of signaling pathways such as NF-kB .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the thiophene ring or the nitro group can enhance or diminish its biological effects.

| Compound | Structure | MIC against E. coli | Activity Type |

|---|---|---|---|

| This compound | Structure | High (but lower than derivatives) | Weak antibacterial |

| 2-Chloro-3,5-dinitrothiophene | Structure | Low (most active) | Strong antibacterial |

| 5-Nitrothiophene-2-carbaldehyde | Structure | Moderate | Antibacterial |

Case Studies and Experimental Findings

Several studies have highlighted the importance of nitro groups in enhancing the biological activity of thiophenes:

- Antibacterial Efficacy : In a study focusing on nitrothiophene carboxamides, compounds were engineered to overcome bacterial efflux mechanisms, demonstrating significant efficacy against resistant strains of E. coli and other pathogens .

- Mechanistic Insights : Computational studies suggest that specific interactions between nitro groups and bacterial enzymes are crucial for their antibacterial effects, supporting the hypothesis that this compound acts as a prodrug activated by bacterial nitroreductases .

Propiedades

IUPAC Name |

2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZRGGUCOQKGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060570 | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-40-5 | |

| Record name | 2-Nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-nitrothiophene affect photosynthetic organisms?

A1: this compound inhibits photosynthesis in photosynthetic organisms like cyanobacteria. It does this by being reduced by ferredoxin, a key molecule in photosynthesis, under illuminated conditions. This reduction leads to the formation of reactive oxygen species and peroxides, ultimately causing cellular damage and inhibiting growth. []

Q2: What are the cytotoxic products formed during the degradation of this compound in cyanobacteria?

A2: The initial reduction of this compound forms a short-lived anion radical, which further decomposes into nitrate, thiophene, and cytotoxic nitroso derivatives. Further reduction can lead to the formation of non-toxic amino derivatives. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H3NO2S, and its molecular weight is 129.15 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to study this compound. This includes:* Microwave Spectroscopy: Used to determine the conformation and internal rotation of the molecule. [, ]* Surface-Enhanced Raman Spectroscopy: Used to study the electrosorption of this compound derivatives on gold surfaces. []* Laser Flash Photolysis: Employed to study the triplet state of this compound and its electron-transfer reactions. [, ]

Q5: How does the reactivity of this compound differ from 3-nitrothiophene?

A5: this compound exhibits reactivity with nucleophiles at both the C3 and C5 positions due to the influence of the nitro group. In contrast, 3-nitrothiophene only shows reactivity at the C2 position. []

Q6: Can you elaborate on the oxidative nucleophilic substitution of hydrogen (ONSH) reaction observed in 4-alkyl-2-nitrothiophenes?

A6: 4-Alkyl-2-nitrothiophenes undergo ONSH with secondary amines in the presence of silver nitrate, resulting in the formation of 3-alkyl-2-amino-5-nitrothiophenes. This behavior contrasts with the parent this compound, which undergoes ring-opening under similar conditions, highlighting the influence of the 4-alkyl substituent. []

Q7: How do different leaving groups affect the reactivity of nitrothiophene derivatives with nucleophiles like sodium thiophenoxide?

A7: Studies have shown that the position of the nitro group significantly influences the reactivity ratio (kIII/kII) of 2-nitrothiophenes (III) and 3-nitrothiophenes (II) towards nucleophilic substitution. The nature of the leaving group (Cl, Br, I, etc.) also plays a role, with the ratio kI/kII being more sensitive to changes in the leaving group compared to kIII/kII. []

Q8: What is the significance of Meisenheimer-type adducts in the context of this compound's reactivity?

A8: Meisenheimer-type adducts are formed as intermediates during the reaction of this compound with nucleophiles. These adducts provide insights into the reaction mechanism and help explain the regioselectivity observed in nucleophilic aromatic substitutions involving this compound. []

Q9: How do nitro-terminated oligothiophenes (OTh) enhance visible-light catalytic H2 production in heterojunctions with g-C3N4?

A9: Nitro-terminated OTh, when combined with g-C3N4, create heterojunctions that promote efficient electron transfer from the OTh to the g-C3N4, enhancing charge separation and extending visible-light absorption, both of which are crucial for boosting photocatalytic H2 production. []

Q10: What is the role of the nitro group in the application of nitro-terminated oligothiophenes in H2 production?

A10: The nitro group in OTh facilitates strong interfacial contact with g-C3N4 through hydrogen bonds and N···S interactions. This tight contact is essential for efficient electron transfer and enhanced photocatalytic activity. []

Q11: Have there been any computational studies investigating the reactivity of this compound?

A11: Yes, computational studies using density functional theory (DFT) have been employed to explore the reactivity of this compound with carbanions. These studies provide insights into the electrophilicity of this compound and its relative reactivity compared to other nitroarenes. []

Q12: Can you explain the significance of methyl anion affinity in understanding the reactivity of nitroarenes like this compound?

A12: Methyl anion affinity, often calculated using quantum chemical methods, provides a measure of the electrophilicity of a molecule. Higher methyl anion affinity correlates with increased reactivity towards nucleophilic attack. This parameter has been used to rationalize the reactivity trends observed in various nitroarenes, including this compound. []

Q13: How do substituents on the thiophene ring influence the biological activity of nitrothiophenes?

A13: Research indicates that the type and position of substituents on the thiophene ring significantly influence the biological activity of nitrothiophenes. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit higher antimicrobial activity compared to the unsubstituted this compound. []

Q14: What are the proposed mechanisms of action for nitrothiophenes with and without displaceable halogens?

A14: Nitrothiophenes with halogens at the 2-position, like 2-chloro-3,5-dinitrothiophene, are believed to exert their biological activity through nucleophilic aromatic substitution, where intracellular thiols displace the halogen. Conversely, nitrothiophenes without halogens, like 2,4-dinitrothiophene, are thought to act by forming Meisenheimer complexes with biological targets. []

Q15: Describe a practical approach for synthesizing 5-nitrothiophenes and 3-amino-2-nitrothiophenes.

A15: A convenient one-pot synthesis uses β-chloroacroleins or β-chloropropenonitriles as starting materials. Reacting them with sodium sulfide, bromonitromethane, and sodium hydroxide yields the desired 5-nitrothiophenes and 3-amino-2-nitrothiophenes. This method provides good yields and a simple workup procedure. []

Q16: What is an efficient method for the selective introduction of a nitro group at the 2-position of halothiophenes?

A16: A regioselective approach for ipso-nitration of 2-halothiophenes utilizes silver nitrate (AgNO3) as the nitration reagent. This method offers a straightforward way to obtain 2-nitrothiophenes without needing additional additives. []

Q17: Has this compound been identified as a potential redox cycling compound (RCC)?

A17: While not explicitly mentioned in the provided abstracts, research suggests that certain nitrothiophene derivatives, particularly those with a carboxylate group at the 2-position, can act as RCCs. These compounds generate hydrogen peroxide (H2O2) in reducing environments, potentially leading to oxidative stress and toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.